molecular formula C8H14N4O3 B2807961 5-(5-Oxo-2-iminoimidazolidine-1-yl)norvaline CAS No. 194494-49-0

5-(5-Oxo-2-iminoimidazolidine-1-yl)norvaline

Cat. No. B2807961
CAS RN: 194494-49-0
M. Wt: 214.225
InChI Key: CVDDPRHNYCUZNK-YFKPBYRVSA-N
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Description

Synthesis Analysis

The synthesis of 5-oxo-imidazolines, which includes 5-(5-Oxo-2-iminoimidazolidine-1-yl)norvaline, involves the condensation of 5-(H/Br benzofuran-2-yl)-1-phenyl 1H-pyrazole-3-carbohydrazides with 4-(arylidene)-2 phenyloxazol-5 (4H)-one in acetic acid at elevated temperature . This yields the product 5-(H/Br benzofuran-2-yl)-N-(4-arylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)-1-phenyl-1H-pyrazole-3-carboxamides .


Molecular Structure Analysis

The molecular structure of 5-(5-Oxo-2-iminoimidazolidine-1-yl)norvaline is represented by the SMILES notation: C1C(=O)N(C(=N1)N)CCCC(C(=O)O)N. The InChI representation is: InChI=1S/C8H14N4O3/c9-5(7(14)15)2-1-3-12-6(13)4-11-8(12)10/h5H,1-4,9H2,(H2,10,11)(H,14,15)/t5-/m0/s1.


Chemical Reactions Analysis

The chemical reactions involving 5-oxo-imidazolines, including 5-(5-Oxo-2-iminoimidazolidine-1-yl)norvaline, have been studied for their inherent antimicrobial activity . These compounds have been assayed in vitro at different concentrations against various bacterial strains and compared with standard chloramphenicol .


Physical And Chemical Properties Analysis

The solubility of 5-(5-Oxo-2-iminoimidazolidine-1-yl)norvaline is not available. Its XLogP3 value, which is a measure of its hydrophobicity, is -4.1.

Mechanism of Action

While the specific mechanism of action for 5-(5-Oxo-2-iminoimidazolidine-1-yl)norvaline is not explicitly mentioned in the search results, 5-oxo-imidazolines have been found to exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Future Directions

The future directions for the study of 5-(5-Oxo-2-iminoimidazolidine-1-yl)norvaline and similar compounds could involve further exploration of their antibacterial properties . Additionally, more research could be conducted to understand their synthesis, chemical reactions, and potential applications in various fields.

properties

IUPAC Name

(2S)-2-amino-5-(2-amino-5-oxo-4H-imidazol-1-yl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O3/c9-5(7(14)15)2-1-3-12-6(13)4-11-8(12)10/h5H,1-4,9H2,(H2,10,11)(H,14,15)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDDPRHNYCUZNK-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=N1)N)CCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(C(=N1)N)CCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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